(2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Overview
Description
(2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a diphenylmethyl group and a substituted phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with a diphenylmethylamine under dehydrating conditions.
Substitution Reactions:
Esterification: The ethoxy group is often introduced via esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and yields.
Purification Techniques: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Automation: Automated systems to control reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.
Drug Development: Used as a scaffold for the development of new therapeutic agents.
Industry:
Materials Science:
Mechanism of Action
The mechanism by which (2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and aromatic groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
(2E)-N-(diphenylmethyl)-3-(4-methoxyphenyl)prop-2-enamide: Lacks the ethoxy group, which may affect its reactivity and applications.
(2E)-N-(diphenylmethyl)-3-(4-ethoxyphenyl)prop-2-enamide: Lacks the methoxy group, potentially altering its chemical properties.
Uniqueness: The presence of both ethoxy and methoxy groups in (2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide provides a unique combination of electronic and steric effects, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-benzhydryl-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-3-29-22-16-14-19(18-23(22)28-2)15-17-24(27)26-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-18,25H,3H2,1-2H3,(H,26,27)/b17-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGOUQXJYMOHBD-BMRADRMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360860 | |
Record name | (2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-88-4 | |
Record name | (2E)-N-(diphenylmethyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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